

Application of Orphenadrine-d3 in Pharmacokinetic Studies of Orphenadrine

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Compound of Interest

Compound Name: Orphenadrine-d3

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine is a skeletal muscle relaxant and anticholinergic agent used to alleviate pain and discomfort from musculoskeletal conditions.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices. The use of stable isotope-labeled internal standards, such as **Orphenadrine-d3**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitation.[2]

Orphenadrine-d3 is a deuterated analog of Orphenadrine, where three hydrogen atoms have been replaced with deuterium.[3] This labeling imparts a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This co-elution and similar behavior during sample preparation and ionization compensate for matrix effects and procedural variability, leading to enhanced accuracy and precision in pharmacokinetic analyses.[4] These application notes provide a comprehensive overview and representative protocols for the use of **Orphenadrine-d3** in the pharmacokinetic analysis of Orphenadrine.

Key Advantages of Using Orphenadrine-d3 as an Internal Standard

- **Improved Accuracy and Precision:** **Orphenadrine-d3** closely mimics the behavior of Orphenadrine during extraction, chromatography, and ionization, effectively correcting for variations.^[4]
- **Compensation for Matrix Effects:** Co-elution of the analyte and the deuterated internal standard helps to mitigate the impact of ion suppression or enhancement from endogenous components in the biological matrix.
- **Enhanced Method Robustness:** The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to minor variations in experimental conditions.

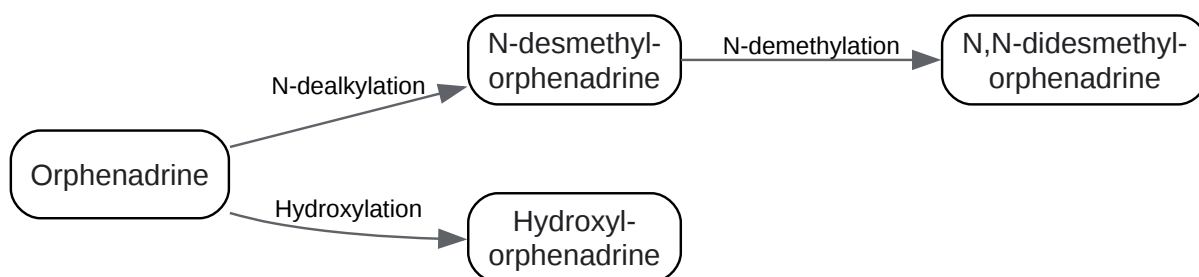
Pharmacokinetic Parameters of Orphenadrine

The following table summarizes key pharmacokinetic parameters of Orphenadrine, which are essential for the design and interpretation of pharmacokinetic studies.

Parameter	Value	Reference
Bioavailability	~90%	^[1]
Protein Binding	95%	^[1]
Elimination Half-Life	13–20 hours	^{[1][5]}
Time to Peak Concentration (T _{max})	3.0 ± 0.9 hours	^[6]
Peak Plasma Concentration (C _{max})	82.8 ± 26.2 ng/mL	^[6]
Area Under the Curve (AUC ₀₋₇₂)	1565 ± 731 ng·h/mL	^[6]
Metabolism	Hepatic, primarily via N-demethylation	^{[1][5]}
Excretion	Primarily renal	^[5]

Orphenadrine Metabolism

Orphenadrine is extensively metabolized in the liver. The primary metabolic pathway is N-demethylation, leading to the formation of active metabolites. Understanding these pathways is critical for a complete pharmacokinetic assessment.



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Metabolic pathway of Orphenadrine.

Representative Experimental Protocol

The following is a representative protocol for the quantification of Orphenadrine in human plasma using **Orphenadrine-d3** as an internal standard by LC-MS/MS. This protocol is synthesized from established methods for Orphenadrine analysis and best practices for the use of deuterated internal standards.

Materials and Reagents

- Orphenadrine analytical standard
- **Orphenadrine-d3** (internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)

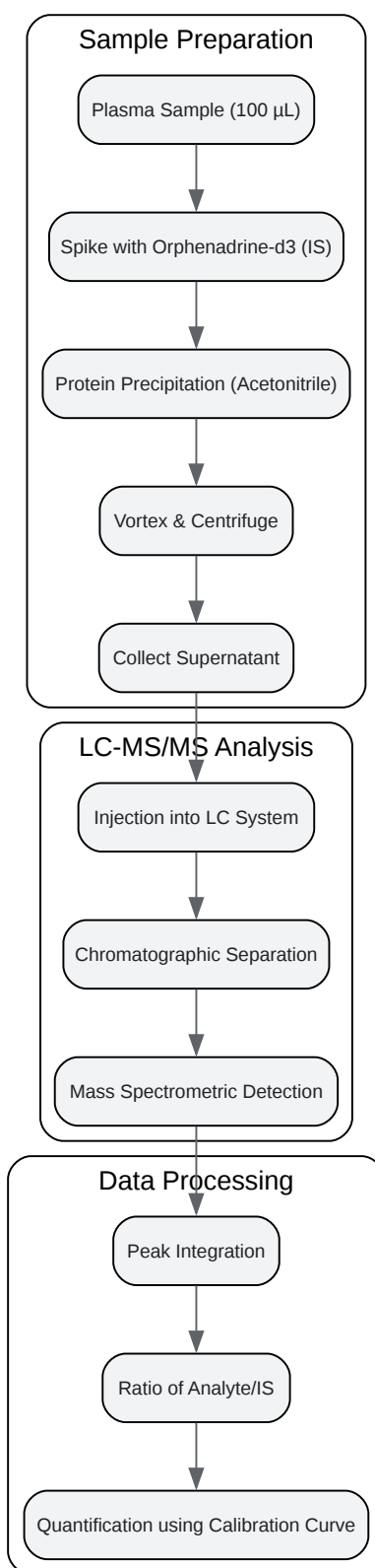
- Water (LC-MS grade)

Preparation of Standard and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Orphenadrine and **Orphenadrine-d3** in methanol.
- Working Standard Solutions: Serially dilute the Orphenadrine stock solution with 50% methanol to prepare working standards for the calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Orphenadrine-d3** stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)

- Label polypropylene tubes for calibration standards, QC samples, and unknown study samples.
- Pipette 100 μ L of plasma into the labeled tubes.
- Spike with the appropriate working standard solutions of Orphenadrine (for calibration curve and QCs) or 50% methanol (for unknown samples).
- Add 10 μ L of the **Orphenadrine-d3** internal standard working solution to all tubes.
- Vortex mix for 10 seconds.
- Add 300 μ L of acetonitrile to each tube to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject a portion of the supernatant into the LC-MS/MS system.



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Bioanalytical workflow for Orphenadrine.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Parameter	Condition
LC System	
Column	C18 column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B, then re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Orphenadrine: m/z 270.2 \rightarrow 181.1 Orphenadrine-d3: m/z 273.2 \rightarrow 181.1
Dwell Time	100 ms
Collision Energy	Optimized for the specific instrument
Ion Source Temp.	500°C

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Validation Parameter	Acceptance Criteria
Linearity	$r^2 \geq 0.99$ over the range of 1-200 ng/mL
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ for LLOQ)
Precision (Intra- and Inter-day)	Coefficient of Variation (CV) $\leq 15\%$ ($\leq 20\%$ for LLOQ)
Recovery	Consistent and reproducible
Matrix Effect	Minimal and compensated by the internal standard
Stability	Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term)

Data Presentation

The following tables present representative data from a bioanalytical method validation and a pharmacokinetic study.

Method Validation Summary

Parameter	LLOQ (1 ng/mL)	Low QC (3 ng/mL)	Mid QC (50 ng/mL)	High QC (150 ng/mL)
Intra-day Precision (%CV)	< 20%	< 15%	< 15%	< 15%
Intra-day Accuracy (%)	80-120%	85-115%	85-115%	85-115%
Inter-day Precision (%CV)	< 20%	< 15%	< 15%	< 15%
Inter-day Accuracy (%)	80-120%	85-115%	85-115%	85-115%

Pharmacokinetic Results from a Representative Study

The table below shows pharmacokinetic parameters obtained from a study in healthy volunteers following a single oral dose of Orphenadrine.

Subject ID	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-t} (ng·h/mL)	t _{1/2} (h)
1	85.2	3.0	1620	24.5
2	79.8	2.5	1510	26.1
3	91.5	3.5	1750	25.3
4	75.3	3.0	1480	27.0
Mean	82.9	3.0	1590	25.7
SD	6.8	0.4	118	1.0

Conclusion

The use of **Orphenadrine-d3** as an internal standard provides a robust and reliable method for the quantification of Orphenadrine in biological matrices for pharmacokinetic studies. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The implementation of such validated methods is essential for generating high-quality data to support regulatory submissions and to advance our understanding of the clinical pharmacology of Orphenadrine.

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